2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide
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Overview
Description
2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide is an organic compound with a complex structure This compound features a chloro group, a cyclooctylmethyl group, and a hydroxy-methylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the acetamide backbone: This can be achieved by reacting chloroacetyl chloride with an appropriate amine under controlled conditions.
Introduction of the cyclooctylmethyl group: This step involves the alkylation of the intermediate product with cyclooctylmethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the hydroxy-methylphenyl group: This can be done through a nucleophilic substitution reaction using 4-hydroxy-3-methylphenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the function of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide
- 2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide
- 2-Chloro-N-(cyclooctylmethyl)-N-(4-methylphenyl)acetamide
Uniqueness
2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide is unique due to the presence of both the cyclooctylmethyl and hydroxy-methylphenyl groups. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO2/c1-14-11-16(9-10-17(14)21)20(18(22)12-19)13-15-7-5-3-2-4-6-8-15/h9-11,15,21H,2-8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKRIXIBPPSBLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC2CCCCCCC2)C(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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